Lurtotecan dihydrochloride

Vue d'ensemble

Description

Le dihydrochlorure de lurtotécan est un analogue hydrosoluble de la camptothécine, un composé dérivé de l'arbre Camptotheca acuminata. Il est un puissant inhibiteur de la topoisomérase I de l'ADN des mammifères, une enzyme essentielle à la réplication et à la transcription de l'ADN. Le dihydrochlorure de lurtotécan a démontré une activité antitumorale significative dans divers modèles précliniques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le dihydrochlorure de lurtotécan est synthétisé par une série de réactions chimiques à partir de la camptothécineLe produit final est obtenu sous forme de sel de dihydrochlorure pour améliorer sa solubilité dans l'eau .

Méthodes de production industrielle : La production industrielle de dihydrochlorure de lurtotécan implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la cristallisation et la chromatographie pour obtenir le composé final de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrochlorure de lurtotécan subit principalement des réactions d'hydrolyse et d'oxydation. Le cycle lactone dans sa structure est sensible à l'hydrolyse, conduisant à la formation d'une forme carboxylate inactive. Les réactions d'oxydation peuvent modifier davantage le composé, affectant sa stabilité et son activité .

Réactifs et conditions courantes :

Hydrolyse : Des conditions acides ou basiques peuvent induire l'hydrolyse du cycle lactone.

Principaux produits formés :

Hydrolyse : Formation de la forme carboxylate.

Oxydation : Divers dérivés oxydés en fonction des conditions spécifiques utilisées.

Applications De Recherche Scientifique

Le dihydrochlorure de lurtotécan a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a montré une efficacité dans les modèles précliniques de cancers du poumon, du côlon et de l'ovaire. Le composé est également étudié pour sa capacité à surmonter la résistance à d'autres inhibiteurs de la topoisomérase I. De plus, le dihydrochlorure de lurtotécan est utilisé dans la recherche pour étudier les mécanismes de dommages et de réparation de l'ADN .

5. Mécanisme d'action

Le dihydrochlorure de lurtotécan exerce ses effets en stabilisant le complexe clivable formé entre l'ADN et la topoisomérase I. Cela empêche la religation du brin d'ADN, conduisant à l'accumulation de cassures de l'ADN et finalement à la mort cellulaire. Le composé cible spécifiquement les cellules cancéreuses en division rapide, ce qui en fait un agent antitumoral efficace .

Composés similaires :

Topotécan : Un autre analogue de la camptothécine avec des mécanismes similaires mais des propriétés pharmacocinétiques différentes.

Irinotécan : Un prodrug qui est converti en sa forme active, SN-38, qui inhibe la topoisomérase I.

Unicité du dihydrochlorure de lurtotécan : Le dihydrochlorure de lurtotécan est unique en raison de sa solubilité dans l'eau et de sa puissante activité antitumorale. Il a montré une plus grande efficacité dans certains modèles précliniques par rapport à d'autres analogues de la camptothécine. De plus, sa formulation sous forme liposomiale (par exemple, NX 211) a démontré une pharmacocinétique et un indice thérapeutique améliorés .

Mécanisme D'action

Lurtotecan dihydrochloride exerts its effects by stabilizing the cleavable complex formed between DNA and topoisomerase I. This prevents the religation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The compound specifically targets rapidly dividing cancer cells, making it an effective antitumor agent .

Comparaison Avec Des Composés Similaires

Topotecan: Another camptothecin analogue with similar mechanisms but different pharmacokinetic properties.

Irinotecan: A prodrug that is converted to its active form, SN-38, which inhibits topoisomerase I.

Uniqueness of Lurtotecan Dihydrochloride: this compound is unique due to its water solubility and potent antitumor activity. It has shown greater efficacy in certain preclinical models compared to other camptothecin analogues. Additionally, its formulation in liposomal forms (e.g., NX 211) has demonstrated improved pharmacokinetics and therapeutic index .

Activité Biologique

Lurtotecan dihydrochloride, a semisynthetic analogue of camptothecin, is recognized for its significant biological activity, particularly as an inhibitor of DNA topoisomerase I (TOP1). This article provides a comprehensive overview of lurtotecan's biological activity, including its pharmacological properties, clinical applications, and comparative efficacy with other compounds.

Lurtotecan exerts its antitumor effects primarily through the inhibition of TOP1, which is crucial for DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex, lurtotecan prevents DNA religation, leading to DNA damage and subsequent apoptosis in cancer cells .

Pharmacokinetics and Formulation

Lurtotecan has been formulated into a liposomal preparation known as NX 211. This formulation significantly improves the pharmacokinetics of lurtotecan by enhancing its plasma residence time and altering tissue distribution. Studies have shown that NX 211 achieves a 1500-fold increase in the area under the drug concentration curve compared to free lurtotecan .

Table 1: Pharmacokinetic Comparison of Lurtotecan and NX 211

| Parameter | Lurtotecan (Free) | NX 211 (Liposomal) |

|---|---|---|

| Plasma Half-Life | Short | Prolonged |

| Area Under Curve (AUC) | Lower | Significantly Higher |

| Volume of Distribution | Larger | Restricted |

Clinical Efficacy

Lurtotecan has demonstrated clinical activity as a second-line treatment for small cell lung cancer (SCLC) and ovarian cancer. Phase II trials have shown promising results, with notable tumor response rates. In one study involving patients with SCLC, lurtotecan exhibited significant antitumor activity, leading to further exploration in combination therapies .

Case Study: Efficacy in Small Cell Lung Cancer

In a multicenter Phase II trial involving 25 patients with SCLC:

- Response Rate : 36% achieved partial response

- Median Progression-Free Survival : 4 months

- Common Adverse Effects : Neutropenia and thrombocytopenia were the most reported toxicities .

Comparative Studies

Comparative studies between lurtotecan and other camptothecin derivatives, such as topotecan, highlight its superior efficacy. In xenograft models, NX 211 (liposomal formulation) showed greater tumor growth inhibition compared to both free lurtotecan and topotecan. For instance, in a study utilizing KB xenograft models:

- NX 211 : Tumor Growth Inhibition (TGI) of 98%

- Lurtotecan : TGI of approximately 90%

- Topotecan : Minimal TGI observed .

Safety Profile

The safety profile of lurtotecan is characterized by dose-limiting toxicities primarily involving myelosuppression. The recommended dose for phase II studies is established at 3.8 mg/m² every three weeks . Monitoring for neutropenia and thrombocytopenia is essential during treatment.

Propriétés

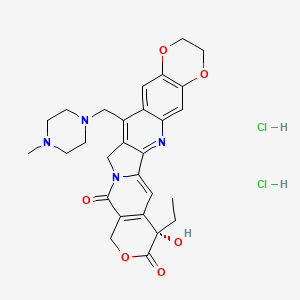

IUPAC Name |

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIWMYRMOGIXGG-ZXVJYWQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165965 | |

| Record name | Lurtotecan dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155773-58-3 | |

| Record name | Lurtotecan dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurtotecan dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LURTOTECAN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.